molecular formula C21H34N2O3 B6132410 2-{1-cyclohexyl-4-[4-(2-hydroxyethoxy)benzyl]-2-piperazinyl}ethanol

2-{1-cyclohexyl-4-[4-(2-hydroxyethoxy)benzyl]-2-piperazinyl}ethanol

Cat. No. B6132410
M. Wt: 362.5 g/mol
InChI Key: PBDWCFKOHODMEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{1-cyclohexyl-4-[4-(2-hydroxyethoxy)benzyl]-2-piperazinyl}ethanol is a chemical compound that belongs to the class of piperazine derivatives. It has been extensively studied for its potential applications in the field of medicinal chemistry, particularly as a drug candidate for various diseases.

Mechanism of Action

The exact mechanism of action of 2-{1-cyclohexyl-4-[4-(2-hydroxyethoxy)benzyl]-2-piperazinyl}ethanol is not fully understood. However, it is believed to exert its pharmacological effects through the modulation of various signaling pathways, including the PI3K/Akt/mTOR pathway, the MAPK/ERK pathway, and the NF-κB pathway. It has also been shown to act as a potent inhibitor of various enzymes, including COX-2 and MMP-9.
Biochemical and Physiological Effects:
2-{1-cyclohexyl-4-[4-(2-hydroxyethoxy)benzyl]-2-piperazinyl}ethanol has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit cell proliferation, induce apoptosis, and inhibit angiogenesis. It has also been shown to reduce inflammation, oxidative stress, and neuroinflammation.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-{1-cyclohexyl-4-[4-(2-hydroxyethoxy)benzyl]-2-piperazinyl}ethanol is its potent pharmacological activity. It has been shown to exhibit activity against various diseases at low concentrations. However, one of the main limitations of this compound is its poor solubility in aqueous solutions, which can make it difficult to use in certain lab experiments.

Future Directions

There are several future directions for the research on 2-{1-cyclohexyl-4-[4-(2-hydroxyethoxy)benzyl]-2-piperazinyl}ethanol. One of the main areas of focus is the development of novel drug delivery systems that can improve its solubility and bioavailability. Another area of focus is the evaluation of its potential as a drug candidate for various diseases, including cancer, inflammation, and neurological disorders. Further studies are also needed to elucidate its exact mechanism of action and to identify potential drug targets.

Synthesis Methods

The synthesis of 2-{1-cyclohexyl-4-[4-(2-hydroxyethoxy)benzyl]-2-piperazinyl}ethanol involves the reaction between 1-benzyl-4-cyclohexylpiperazine and 2-(2-hydroxyethoxy)ethanol in the presence of a suitable catalyst. The reaction takes place under reflux conditions and yields the desired product in good yield and purity.

Scientific Research Applications

2-{1-cyclohexyl-4-[4-(2-hydroxyethoxy)benzyl]-2-piperazinyl}ethanol has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit potent activity against various diseases, including cancer, inflammation, and neurological disorders. Its potential as a drug candidate has been evaluated through various in vitro and in vivo studies.

properties

IUPAC Name

2-[1-cyclohexyl-4-[[4-(2-hydroxyethoxy)phenyl]methyl]piperazin-2-yl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H34N2O3/c24-13-10-20-17-22(11-12-23(20)19-4-2-1-3-5-19)16-18-6-8-21(9-7-18)26-15-14-25/h6-9,19-20,24-25H,1-5,10-17H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBDWCFKOHODMEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2CCN(CC2CCO)CC3=CC=C(C=C3)OCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H34N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.